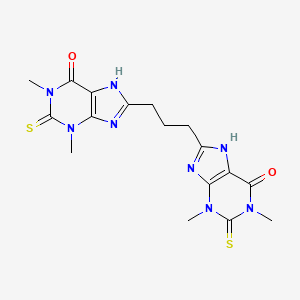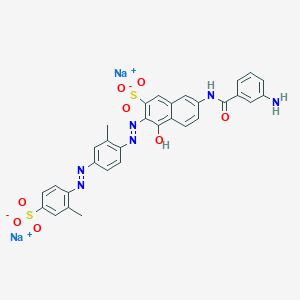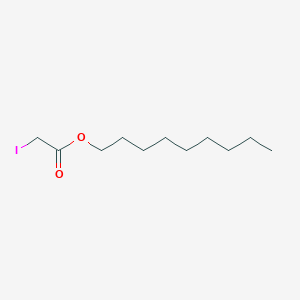
Nonyl iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl iodoacetate is an organic compound that belongs to the class of iodoacetates. It is characterized by the presence of a nonyl group attached to an iodoacetate moiety. This compound is known for its reactivity and is used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonyl iodoacetate can be synthesized through the esterification of iodoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Nonyl iodoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Oxidation Reactions: The nonyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Thiols or amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Nonyl thioacetate or nonyl aminoacetate.
Reduction: Nonyl acetate.
Oxidation: Nonyl carboxylic acid or nonyl aldehyde.
Wissenschaftliche Forschungsanwendungen
Nonyl iodoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodoacetate groups into molecules.
Biology: Employed in the study of enzyme mechanisms, particularly those involving cysteine residues.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Nonyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, this compound can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, by modifying its cysteine residue . This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cells.
Vergleich Mit ähnlichen Verbindungen
- Methyl iodoacetate: Shorter chain, higher reactivity.
- Ethyl iodoacetate: Moderately reactive, used in similar applications.
- Propyl iodoacetate: Longer chain than methyl and ethyl, but shorter than nonyl, with intermediate properties.
Eigenschaften
CAS-Nummer |
5345-62-0 |
|---|---|
Molekularformel |
C11H21IO2 |
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
nonyl 2-iodoacetate |
InChI |
InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |
InChI-Schlüssel |
IKPAMRQMGGQHLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
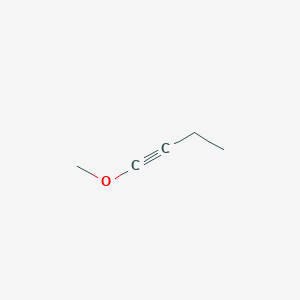
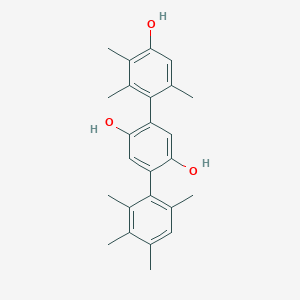
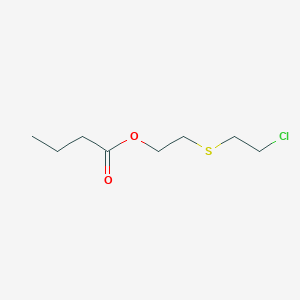
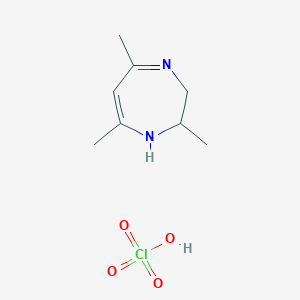
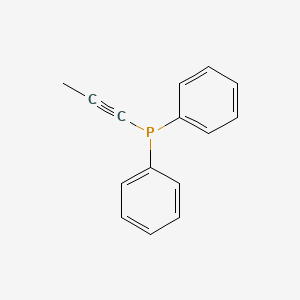

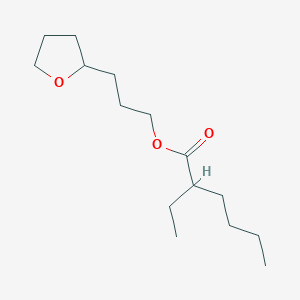
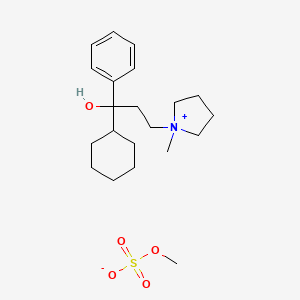
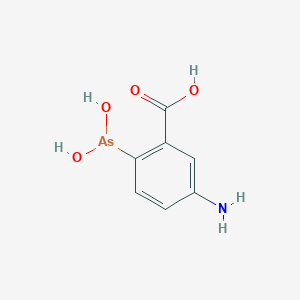
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
